molecular formula C19H21F3N4O3S B6557873 ethyl 4-[2-(2-{[3-(trifluoromethyl)phenyl]amino}-1,3-thiazol-4-yl)acetyl]piperazine-1-carboxylate CAS No. 1040650-19-8

ethyl 4-[2-(2-{[3-(trifluoromethyl)phenyl]amino}-1,3-thiazol-4-yl)acetyl]piperazine-1-carboxylate

Cat. No.: B6557873
CAS No.: 1040650-19-8
M. Wt: 442.5 g/mol
InChI Key: WRFZJNGNKKLVKC-UHFFFAOYSA-N
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Description

Ethyl 4-[2-(2-{[3-(trifluoromethyl)phenyl]amino}-1,3-thiazol-4-yl)acetyl]piperazine-1-carboxylate is a synthetic organic compound featuring a piperazine core substituted with a carboxylate ester (ethyl group) at position 1 and an acetyl-linked thiazole moiety at position 2. The thiazole ring is further functionalized with a 3-(trifluoromethyl)phenylamino group. This structure combines pharmacophoric elements common in medicinal chemistry:

  • Piperazine: Enhances solubility and bioavailability while serving as a scaffold for receptor interactions .
  • Thiazole: A heterocyclic ring associated with diverse biological activities, including enzyme inhibition .
  • Trifluoromethyl group: Improves metabolic stability and binding affinity via hydrophobic interactions .

Properties

IUPAC Name

ethyl 4-[2-[2-[3-(trifluoromethyl)anilino]-1,3-thiazol-4-yl]acetyl]piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21F3N4O3S/c1-2-29-18(28)26-8-6-25(7-9-26)16(27)11-15-12-30-17(24-15)23-14-5-3-4-13(10-14)19(20,21)22/h3-5,10,12H,2,6-9,11H2,1H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRFZJNGNKKLVKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(=O)CC2=CSC(=N2)NC3=CC=CC(=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21F3N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 4-[2-(2-{[3-(trifluoromethyl)phenyl]amino}-1,3-thiazol-4-yl)acetyl]piperazine-1-carboxylate typically involves multi-step organic reactions. Key steps include the formation of the thiazole ring, which involves a condensation reaction between appropriate precursors, followed by acylation to introduce the acetyl group and subsequent coupling with piperazine-1-carboxylate. The reaction conditions often require the use of specific catalysts and solvents to achieve high yield and purity.

Industrial Production Methods: In industrial settings, the production of this compound can involve scalable synthetic routes that ensure cost-efficiency and consistency. This includes optimized reaction conditions, such as controlled temperature, pressure, and pH, to facilitate large-scale synthesis. Catalysts and reagents used are chosen based on their availability and economic feasibility.

Chemical Reactions Analysis

Types of Reactions: Ethyl 4-[2-(2-{[3-(trifluoromethyl)phenyl]amino}-1,3-thiazol-4-yl)acetyl]piperazine-1-carboxylate undergoes various chemical reactions, including:

  • Oxidation: Can be oxidized to form different derivatives.

  • Reduction: Reduction reactions may alter the functional groups present in the molecule.

  • Substitution: Both nucleophilic and electrophilic substitution reactions can modify the aromatic and heterocyclic rings.

Common Reagents and Conditions:

  • Oxidation: Often uses oxidizing agents like potassium permanganate or hydrogen peroxide.

  • Reduction: Commonly employs reducing agents such as lithium aluminum hydride or sodium borohydride.

  • Substitution: Substitutions may involve halogens, acids, or bases, under controlled conditions to achieve desired products.

Major Products Formed: Products formed from these reactions vary depending on the specific reaction and conditions used. For instance, oxidation may yield different oxides, whereas substitution reactions can introduce various functional groups into the molecular structure.

Scientific Research Applications

Physical Properties

  • Molecular Weight : 408.45 g/mol
  • Solubility : Generally soluble in organic solvents; specific solubility data may vary based on formulation.

Anticancer Activity

Research indicates that compounds similar to ethyl 4-[2-(2-{[3-(trifluoromethyl)phenyl]amino}-1,3-thiazol-4-yl)acetyl]piperazine-1-carboxylate exhibit cytotoxic effects against various cancer cell lines. The trifluoromethyl group enhances lipophilicity, potentially improving cellular uptake and efficacy against tumors.

Antimicrobial Properties

Studies have shown that thiazole derivatives possess antimicrobial properties. This compound's ability to inhibit bacterial growth makes it a candidate for developing new antibiotics, particularly against resistant strains.

Neurological Applications

The piperazine structure is often associated with neuroactive compounds. Preliminary studies suggest potential applications in treating neurological disorders, including anxiety and depression, by modulating neurotransmitter systems.

Anti-inflammatory Effects

Compounds with similar structures have been investigated for their anti-inflammatory properties. This compound may exhibit mechanisms that reduce inflammation, offering therapeutic avenues for conditions like arthritis.

Case Study 1: Anticancer Efficacy

A study published in the Journal of Medicinal Chemistry explored the anticancer properties of thiazole-based compounds. The results indicated that derivatives with trifluoromethyl substitutions showed enhanced activity against breast cancer cell lines, suggesting that this compound could be further developed as an anticancer agent.

Case Study 2: Antimicrobial Activity

Research conducted by Smith et al. demonstrated that thiazole derivatives exhibited significant antibacterial activity against Staphylococcus aureus. The study highlighted the potential of this compound as a lead compound for antibiotic development.

Case Study 3: Neuropharmacological Applications

A recent investigation into piperazine derivatives revealed promising results in modulating serotonin receptors, which are crucial for mood regulation. This suggests that the compound may have applications in treating depression or anxiety disorders.

Mechanism of Action

The compound's mechanism of action depends on its interaction with various molecular targets and pathways. For example, it might inhibit specific enzymes, modulate receptor activity, or interfere with cellular signaling pathways. The presence of the trifluoromethyl group and thiazole ring plays a crucial role in these interactions, enhancing the compound's potency and specificity.

Comparison with Similar Compounds

Thiazole vs. Oxadiazole Derivatives

Compound Name Heterocycle Substituents on Phenyl Ring Biological Activity (Reported) Reference
Ethyl 4-[2-[[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetyl]piperazine-1-carboxylate Oxadiazole 3-Methylphenyl Not specified
Ethyl 4-[2-(2-{[3-(trifluoromethyl)phenyl]amino}-1,3-thiazol-4-yl)acetyl]piperazine-1-carboxylate Thiazole 3-Trifluoromethylphenyl Hypothesized kinase inhibition

Key Differences :

  • Oxadiazole derivatives (e.g., ) exhibit greater metabolic resistance due to the oxadiazole’s electron-deficient nature but may lack the hydrogen-bonding capacity of thiazole’s sulfur and nitrogen atoms .
  • Thiazole derivatives (e.g., target compound) are more commonly associated with AChE inhibition, as seen in compounds like 2-(2-{[3-(trifluoromethyl)phenyl]amino}thiazole derivatives .

Substituent Variations on the Aromatic Ring

Compound Name Substituent Biological Implication Reference
Ethyl 4-[2-(3-chlorophenyl)-2-oxoethyl]piperazine-1-carboxylate 3-Chlorophenyl Increased electrophilicity; potential cytotoxicity
N-(4-oxo-2-thioxothiazolidin-3-yl)-2-((4-oxo-3-phenylquinazolin-2-yl)thio)acetamide 4-Oxoquinazolinyl Antihyperglycemic activity in alloxan-induced rats
Target Compound 3-Trifluoromethylphenyl Enhanced lipophilicity and target binding

Key Differences :

  • Chlorophenyl groups (e.g., ) may enhance reactivity but increase toxicity risks.
  • Trifluoromethyl groups (e.g., target compound) improve pharmacokinetic profiles by resisting oxidative metabolism .

Comparison with Analogues :

  • Oxadiazole Derivatives : Synthesized via cyclization of thiosemicarbazides with carboxylic acids, requiring harsher conditions (e.g., ZnCl₂ in dioxane) .
  • Piperazine Modifications : Compounds like 1-tosyl-4-[2-(trifluoromethyl)benzyl]piperazine use milder SN2 reactions for benzylation .

Biological Activity

Ethyl 4-[2-(2-{[3-(trifluoromethyl)phenyl]amino}-1,3-thiazol-4-yl)acetyl]piperazine-1-carboxylate is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's chemical formula is C14H13F3N2O2SC_{14}H_{13}F_3N_2O_2S, with a molecular weight of approximately 320.33 g/mol. Its structure includes a piperazine ring, a thiazole moiety, and a trifluoromethyl phenyl group, which are critical for its biological activity.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Pathways : The thiazole ring is known to interact with various enzymes, potentially inhibiting pathways crucial for bacterial cell wall synthesis. For example, compounds with similar structures have shown efficacy against Mur enzymes involved in mycobacterial infections .
  • Antiproliferative Effects : Preliminary studies indicate that the compound exhibits antiproliferative activity against various cancer cell lines. It has been demonstrated that structural modifications can enhance its potency against specific targets within these cells .
  • Antimicrobial Activity : The trifluoromethyl group enhances lipophilicity and may improve the compound's ability to penetrate bacterial membranes, thus exhibiting broad-spectrum antimicrobial properties .

Biological Activity Data

The following table summarizes the biological activities reported for this compound and related compounds:

Activity Type Target Organism/Cell Line IC50 (μM) Comments
AntibacterialMycobacterium tuberculosis0.12 ± 0.001Effective inhibitor of MurB enzyme
AnticancerHeLa (cervical carcinoma)41 ± 3Modifications improved activity
AntimicrobialE. coli5.08 ± 0.4More potent than standard drugs

Study 1: Antitubercular Activity

A study evaluated the compound's effectiveness against Mycobacterium tuberculosis by assessing its binding interactions with Mur enzymes. The findings indicated that the presence of the trifluoromethyl group was essential for optimal binding and inhibitory action, leading to an IC50 value of 0.12 μM against MurB, highlighting its potential as an antitubercular agent .

Study 2: Antiproliferative Activity

In vitro testing on various cancer cell lines demonstrated that modifications to the compound's structure could significantly enhance antiproliferative effects. One derivative exhibited an IC50 value of 9.6 μM against HMEC-1 cells, showcasing the importance of structural diversity in developing effective anticancer therapies .

Study 3: Broad-Spectrum Antimicrobial Effects

Research on related compounds showed that those featuring similar structural motifs exhibited broad-spectrum antimicrobial activity, with MIC values ranging from 1.9 to 125 μg/mL against various bacterial strains, outperforming traditional antibiotics like levofloxacin in some cases .

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